Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate
Overview
Description
Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate (KTFAPB) is an organoboron compound that has been used in a variety of scientific research applications. This compound is a versatile reagent, as it can be used to create a variety of products with different functional groups. KTFAPB has been used in a variety of organic and inorganic syntheses, and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Nucleophilic Trifluoromethylation
Potassium trialkoxy(trifluoromethyl)borates, a category to which the discussed compound is closely related, serve as convenient reagents for nucleophilic trifluoromethylation. This application is critical for introducing the trifluoromethyl group into non-enolizable aldehydes and N-tosylimines, yielding CF3-substituted alcohols and N-tosylamines with good efficiency. This process exemplifies the role of organoboron compounds in facilitating complex organic transformations (Levin et al., 2011).
Organic Synthesis and Catalysis
Potassium trifluoro(organo)borates have emerged as highly stable and versatile reagents in organic chemistry, offering a promising alternative to traditional organoboron reagents. Their reactivity, facilitated through intermediate formation of difluoroboranes and transmetallation reactions with transition metals, allows for more reactive processes compared to boronic acids or esters. These reagents have found broad application in synthesis, demonstrating their utility in creating complex organic molecules with high efficiency (Darses & Genet, 2003).
Asymmetric Synthesis
In addition, potassium trifluoro(organo)borates have been utilized in rhodium-catalyzed 1,4-additions to α,β-unsaturated esters, facilitating efficient and enantioselective conjugate additions. This capability is instrumental in producing Michael adducts with high yields and enantiomeric excesses, showcasing the compound's contribution to asymmetric synthesis and the generation of chiral molecules (Navarre et al., 2005).
Material Science and Electrochemistry
Beyond organic synthesis, derivatives of potassium trifluoro(organoborates), like lithium difluoro(oxalato)borate, have been investigated for their potential in lithium-ion battery technology. These compounds serve as safe electrolytes, improving the compatibility and performance of batteries at both room and elevated temperatures. Their contribution to developing non-flammable electrolytes with good cycle performance and rate capability marks a significant advancement in battery safety and efficiency (Gu et al., 2020).
properties
IUPAC Name |
potassium;trifluoro-[3-(4-methylanilino)-3-oxopropyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3NO.K/c1-8-2-4-9(5-3-8)15-10(16)6-7-11(12,13)14;/h2-5H,6-7H2,1H3,(H,15,16);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJDWLFICGZFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=C(C=C1)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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